Cas no 1004020-66-9 (3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxo-imidazolidin-4-one)

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxo-imidazolidin-4-one is a heterocyclic compound featuring a pyrazole and imidazolidinone core with a thioxo functional group. Its unique structure imparts potential reactivity and binding properties, making it valuable in pharmaceutical and agrochemical research. The presence of the thioxo group enhances its ability to participate in hydrogen bonding and metal coordination, while the dimethylpyrazole moiety contributes to steric and electronic modulation. This compound is of interest in the development of enzyme inhibitors and bioactive molecules due to its balanced lipophilicity and structural versatility. Its synthetic utility lies in its capacity to serve as a key intermediate for further functionalization.
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxo-imidazolidin-4-one structure
1004020-66-9 structure
Product name:3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxo-imidazolidin-4-one
CAS No:1004020-66-9
MF:C8H10N4OS
MW:210.256199359894
CID:3059317
PubChem ID:4776357

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxo-imidazolidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxo-imidazolidin-4-one
    • AKOS B020611
    • ART-CHEM-BB B020611
    • AKOS000310236
    • 3-(1,3-dimethyl-1h-pyrazol-4-yl)-2-thioxo-4-imidazolidinone
    • 3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-thioxoimidazolidin-4-one
    • CS-0329938
    • 3-(1,3-dimethylpyrazol-4-yl)-2-sulfanylideneimidazolidin-4-one
    • STK349620
    • 1004020-66-9
    • MDL: MFCD04133593
    • Inchi: InChI=1S/C8H10N4OS/c1-5-6(4-11(2)10-5)12-7(13)3-9-8(12)14/h4H,3H2,1-2H3,(H,9,14)
    • InChI Key: VBYCQDDSZAJOIR-UHFFFAOYSA-N
    • SMILES: CC1=NN(C=C1N2C(CNC2=S)=O)C

Computed Properties

  • Exact Mass: 210.05753213Da
  • Monoisotopic Mass: 210.05753213Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.3Ų
  • XLogP3: 0

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxo-imidazolidin-4-one Security Information

  • Storage Condition:(BD494723)

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxo-imidazolidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
025834-250mg
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxo-imidazolidin-4-one
1004020-66-9
250mg
£144.00 2022-03-01
BAI LING WEI Technology Co., Ltd.
J20F025834-1g
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxo-imidazolidin-4-one
1004020-66-9
1g
¥15136 2023-11-29
BAI LING WEI Technology Co., Ltd.
J20F025834-250mg
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxo-imidazolidin-4-one
1004020-66-9
250mg
¥4136 2023-11-29
BAI LING WEI Technology Co., Ltd.
025834-1g
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxo-imidazolidin-4-one
1004020-66-9
1g
¥ 6314 2022-04-26
Ambeed
A639227-1g
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxoimidazolidin-4-one
1004020-66-9 97%
1g
$589.00 2022-05-17
Fluorochem
025834-5g
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxo-imidazolidin-4-one
1004020-66-9
5g
£782.00 2022-03-01
Fluorochem
025834-1g
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxo-imidazolidin-4-one
1004020-66-9
1g
£287.00 2022-03-01
BAI LING WEI Technology Co., Ltd.
025834-5g
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxo-imidazolidin-4-one
1004020-66-9
5g
¥ 17204 2022-04-26
BAI LING WEI Technology Co., Ltd.
025834-250mg
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxo-imidazolidin-4-one
1004020-66-9
250mg
¥ 3168 2022-04-26
Chemenu
CM483225-1g
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxoimidazolidin-4-one
1004020-66-9 97%
1g
$577 2023-03-07

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1004020-66-9)3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxo-imidazolidin-4-one
A989126
Purity:99%
Quantity:5g
Price ($):1116.0